ethylamine dihydrochloride CAS No. 1807940-26-6](/img/structure/B2370281.png)

[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

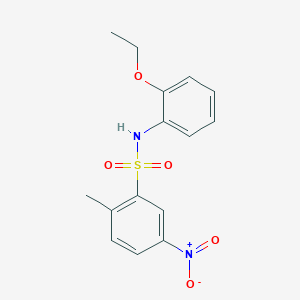

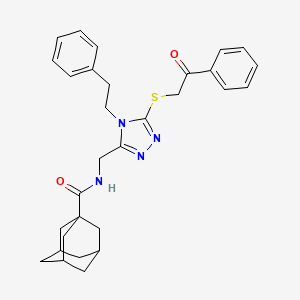

[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of the amino acid alanine and belongs to the family of fluorinated compounds.

Aplicaciones Científicas De Investigación

Pharmacological Activity

(2S)-1-aminopropan-2-ylethylamine dihydrochloride and its analogues have been researched for their pharmacological activities. Nichols and Kostuba (1979) synthesized compounds related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride, assessing their effects on spontaneous motor activity and behavior in mice, comparing them to known psychotomimetic agents (Nichols & Kostuba, 1979).

Corrosion Inhibition

In the field of materials science, imidazoline derivatives structurally related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride have been investigated for their role as corrosion inhibitors. Zhang et al. (2015) studied the effectiveness of these derivatives in protecting mild steel in hydrochloric acid solution, using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).

Conformational Analysis in Biochemistry

In biochemistry, understanding the conformation of molecules similar to (2S)-1-aminopropan-2-ylethylamine dihydrochloride is crucial. Grunewald et al. (1992) used transferred two-dimensional nuclear Overhauser effect spectroscopy to determine the conformation of a related compound when bound to the active site of an enzyme (Grunewald et al., 1992).

Synthesis and Structural Analysis in Organic Chemistry

In organic chemistry, the synthesis and structural analysis of compounds related to (2S)-1-aminopropan-2-ylethylamine dihydrochloride is a key area of research. For example, Suzuki et al. (1998) synthesized novel restricted diamines, which are structurally related, to explore their chemical properties (Suzuki et al., 1998).

Antimalarial Pharmacophore Development

D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines, which were then converted into triaminopropanes, demonstrating potential as novel antimalarial pharmacophores. This research underscores the significance of the structure for developing new antimalarial treatments (D’hooghe et al., 2011).

Propiedades

IUPAC Name |

(2S)-2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGWQQZSIMTPIS-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(F)F)C(C)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(F)F)[C@@H](C)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)